6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine is a compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound features a purine ring system substituted with a fluoromethyl group on the piperidine ring. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as piperidine-4-carboxylic acid and 1,3-difluorobenzene.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using halogen derivatives in the presence of suitable catalysts.
Purine Ring Formation: The purine ring is formed through a series of cyclization and condensation reactions involving nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various biological pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA production .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Similar in structure but contains a benzisoxazole ring instead of a purine ring.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Contains a benzisoxazole ring and a piperidine ring, similar to the target compound.
Uniqueness
6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its fluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H14FN5 |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
6-[4-(fluoromethyl)piperidin-1-yl]-7H-purine |
InChI |
InChI=1S/C11H14FN5/c12-5-8-1-3-17(4-2-8)11-9-10(14-6-13-9)15-7-16-11/h6-8H,1-5H2,(H,13,14,15,16) |
InChI Key |
RLNPGSVTFRKTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.